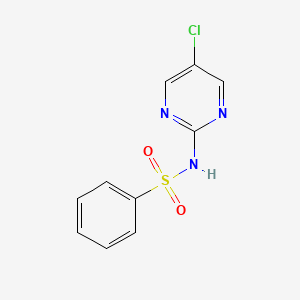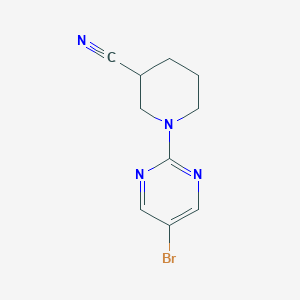
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile is an organic compound with the molecular formula C10H11BrN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a piperidinecarbonitrile group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-bromo-2-chloropyrimidine with piperidinecarbonitrile. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.
Scientific Research Applications
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the piperidinecarbonitrile group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may affect various signaling pathways, depending on the specific target it interacts with.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-pyrimidinyl)-4-piperidinamine: Similar structure but with an amine group instead of a carbonitrile group.
1-(5-Bromo-2-pyrimidinyl)ethanone: Contains an ethanone group instead of a piperidinecarbonitrile group.
Macitentan: A dual endothelin receptor antagonist with a similar pyrimidine core structure.
Uniqueness
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile is unique due to the presence of both the bromine atom and the piperidinecarbonitrile group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H11BrN4 |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C10H11BrN4/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15/h5-6,8H,1-3,7H2 |
InChI Key |
RPCOLZIJEYASCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



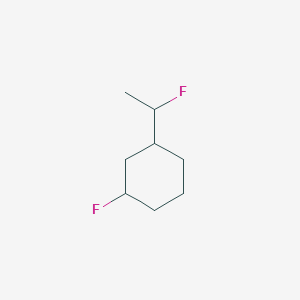
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
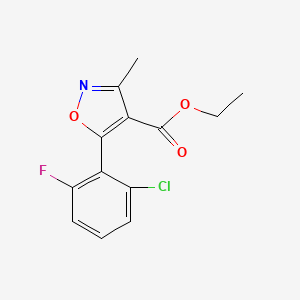
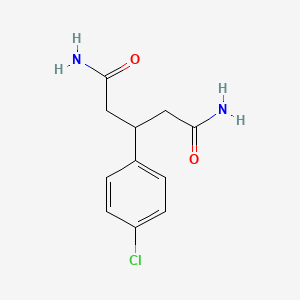
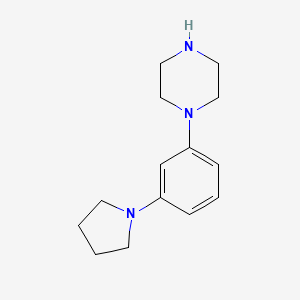
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)
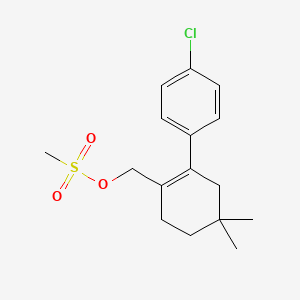
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)
